molecular formula C17H27NO5 B5169239 N,N-diethyl-2-(2-isopropylphenoxy)ethanamine oxalate

N,N-diethyl-2-(2-isopropylphenoxy)ethanamine oxalate

Cat. No.: B5169239
M. Wt: 325.4 g/mol
InChI Key: SMBHAEBGISDIOB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-isopropylphenoxy)ethanamine oxalate, commonly known as DMPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPEA is a derivative of the popular research chemical, 2C-I, and has been found to exhibit similar properties in animal studies. In

Mechanism of Action

DMPEA's mechanism of action is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. Specifically, DMPEA has been found to bind to the 5-HT2A receptor and activate downstream signaling pathways that lead to changes in neuronal activity and synaptic plasticity. These changes are thought to underlie the perceptual and cognitive effects of DMPEA.
Biochemical and Physiological Effects:
DMPEA has been found to have a range of biochemical and physiological effects in animal studies. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, which suggests that it may have cardiovascular effects as well.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for use in lab experiments. For one, it is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been found to be relatively safe in animal studies, with no serious adverse effects reported. However, there are also some limitations to using DMPEA in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies. Additionally, its effects on humans are largely unknown, which limits its potential for clinical research.

Future Directions

There are several potential future directions for research on DMPEA. One area of interest is the study of its effects on other serotonin receptors, as well as its interactions with other neurotransmitter systems. Another potential direction is the development of DMPEA analogs with improved potency and selectivity. Finally, more research is needed to determine the safety and efficacy of DMPEA in humans, which could pave the way for clinical trials in the future.
Conclusion:
In conclusion, DMPEA is a promising research chemical with a range of potential applications in scientific research. Its synthesis method is well-established, and it has been found to have several biochemical and physiological effects in animal studies. While there are some limitations to using DMPEA in lab experiments, its potential for further research is significant. With continued study, DMPEA may prove to be a valuable tool for understanding the mechanisms of perception and cognition in the brain.

Synthesis Methods

DMPEA can be synthesized using a few different methods, but the most common one involves the reaction of 2-isopropylphenol with diethylamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of DMPEA. This method has been successfully used by several research groups and has been found to yield high-quality DMPEA.

Scientific Research Applications

DMPEA has been found to have several potential applications in scientific research. One of the most promising areas of research involves the study of its effects on serotonin receptors. DMPEA has been shown to bind to the 5-HT2A receptor, which is the same receptor that is targeted by psychedelic compounds like LSD and psilocybin. This suggests that DMPEA may have similar effects on perception and cognition as these compounds.

Properties

IUPAC Name

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-10-8-7-9-14(15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBHAEBGISDIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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